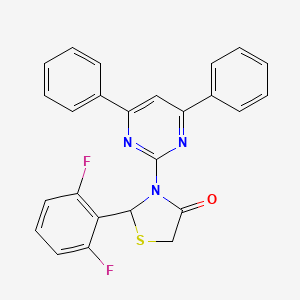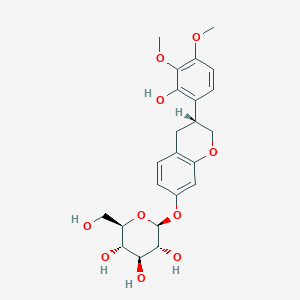
Isomucronulatol 7-O-glucoside
Overview
Description
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is a naturally occurring isoflavan glycoside. Isoflavans are a subclass of flavonoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups, as well as a glucopyranoside moiety. These structural features contribute to its potential biological and pharmacological properties.
Mechanism of Action
Target of Action
Isomucronulatol 7-O-glucoside, a flavonoid isolated from the roots of Astragalus membranaceus , primarily targets the production of Interleukin-12 (IL-12) p40 . IL-12 p40 is a subunit of the cytokine IL-12, which plays a crucial role in the activities of natural killer cells and T lymphocytes .
Mode of Action
This compound exhibits weak inhibitory effects on Lipopolysaccharides (LPS)-stimulated production of IL-12 p40 in vitro . By inhibiting the production of IL-12 p40, it can potentially modulate the immune response, particularly the inflammatory response .
Biochemical Pathways
The compound is involved in the regulation of the ferroptosis pathway , a form of regulated cell death . Ferroptosis plays an essential role in regulating carcinogenesis and tumor progression . The compound’s interaction with this pathway could have significant implications for the treatment of conditions like non-small cell lung cancer (NSCLC) .
Result of Action
The inhibition of IL-12 p40 production by this compound can lead to a potential anti-inflammatory effect . In the context of NSCLC, the compound’s interaction with ferroptosis-related biomarkers could influence the prognosis of patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside typically involves several steps, starting from readily available precursors. One common approach is the use of a flavanone precursor, which undergoes a series of hydroxylation and methoxylation reactions to introduce the desired functional groups. The final step involves glycosylation to attach the glucopyranoside moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis. Additionally, purification techniques such as chromatography are employed to isolate the compound from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deoxygenated derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted isoflavans.
Scientific Research Applications
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavans.
Biology: The compound is investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: An isoflavone known for its estrogenic activity.
Biochanin A: An isoflavone with anti-inflammatory and anticancer effects.
Uniqueness
(3R)-7,2’-dihydroxy-3’,4’-dimethoxyisoflavan-7-O-beta-D-glucopyranoside is unique due to its specific combination of hydroxyl, methoxy, and glucopyranoside groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOGLPTLQBGDO-ZVSSUSCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


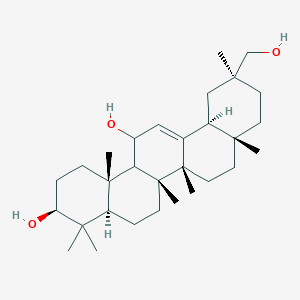
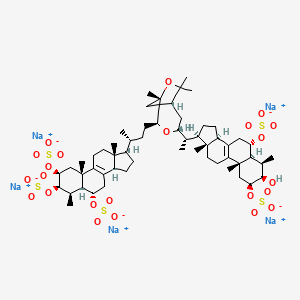
![6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,monosodium salt, [R*,R*-(E)]-](/img/structure/B1257204.png)

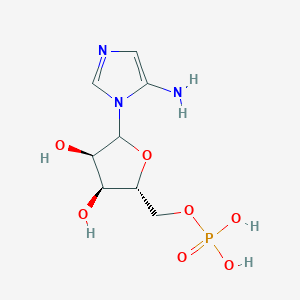
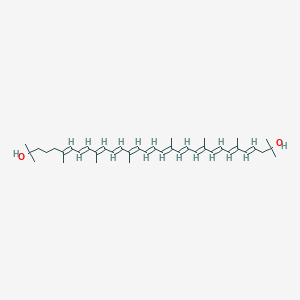

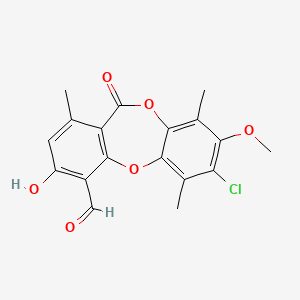
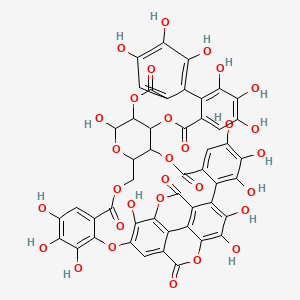
![[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-Tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate](/img/structure/B1257217.png)
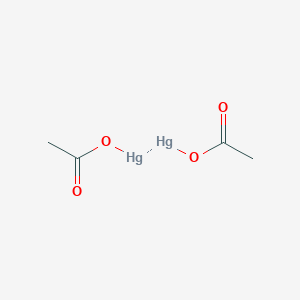
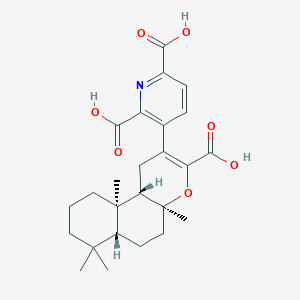
![15-[(3,4-Dimethyl-1-oxo-2-pentenyl)oxy]-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oic acid methyl ester](/img/structure/B1257221.png)
